molecular formula C8H14N2O B2912552 Bicyclo[2.2.1]heptane-2-carbohydrazide CAS No. 1016557-67-7

Bicyclo[2.2.1]heptane-2-carbohydrazide

Cat. No.: B2912552
CAS No.: 1016557-67-7
M. Wt: 154.213
InChI Key: MPUCEIOQZPZIJZ-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-carbohydrazide is a chemical compound with the molecular formula C8H14N2O It is part of the bicyclo[221]heptane family, which is characterized by a bicyclic structure consisting of two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2-carbohydrazide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium . The reaction typically uses a 20-120 mesh aluminum-nickel alloy catalyst under atmospheric pressure and a temperature range of 15-40°C. This method yields a high purity product with a yield of over 98%.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-carbohydrazide involves its interaction with specific molecular targets. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s unique structure allows it to fit into the receptor’s binding site, blocking the interaction with its natural ligands.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-2-carbohydrazide is unique due to its specific functional group, which imparts distinct reactivity and biological activity. Its ability to act as a CXCR2 antagonist sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h5-7H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUCEIOQZPZIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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